molecular formula C10H8N2O5S B14520770 Ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate CAS No. 62627-25-2

Ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B14520770
CAS No.: 62627-25-2
M. Wt: 268.25 g/mol
InChI Key: WSGFLQHVJAHOEO-UHFFFAOYSA-N
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Description

Ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with various functional groups such as nitro, oxo, and carboxylate. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-chlorothienopyridone with primary aromatic amines in the presence of palladium acetate and cesium fluoride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Primary amines, thiols.

Major Products Formed

    Reduction: Ethyl 2-amino-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate.

    Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.

    Oxidation: Oxidized thienopyridine derivatives with additional functional groups.

Scientific Research Applications

Ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, similar compounds in the thienopyridine family are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which play crucial roles in DNA replication . By binding to these enzymes, the compound can block the progress of the DNA replication enzyme complex, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents, leading to variations in their chemical behavior and applications.

Properties

CAS No.

62627-25-2

Molecular Formula

C10H8N2O5S

Molecular Weight

268.25 g/mol

IUPAC Name

ethyl 2-nitro-4-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H8N2O5S/c1-2-17-10(14)6-4-11-9-5(8(6)13)3-7(18-9)12(15)16/h3-4H,2H2,1H3,(H,11,13)

InChI Key

WSGFLQHVJAHOEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(S2)[N+](=O)[O-]

Origin of Product

United States

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